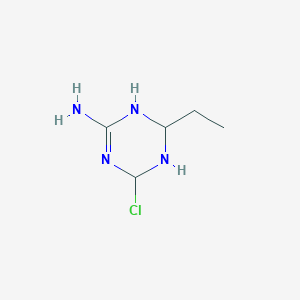
6-amino-6H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by a quinoline ring system with an amino group at the 6th position and a keto group at the 2nd position. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines using carbon monoxide (CO) as a carbonyl source, with palladium acetate (Pd(OAc)2) as a catalyst and copper acetate (Cu(OAc)2) as an oxidant . Another method involves the photocatalytic approach using quinoline N-oxides under visible light, which provides a greener alternative with high yield and low catalyst loading .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The direct carbonylation method is favored for its practicality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-6H-quinolin-2-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinolin-2,6-dione, 6-amino-6H-quinolin-2-ol, and various substituted quinolin-2-one derivatives .
Aplicaciones Científicas De Investigación
6-amino-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents for the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-amino-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
6-amino-6H-quinolin-2-one can be compared with other quinolin-2-one derivatives, such as:
Quinolin-2-one: Lacks the amino group at the 6th position, resulting in different biological activities.
6-hydroxyquinolin-2-one: Contains a hydroxyl group instead of an amino group, leading to different chemical reactivity and applications.
6-chloroquinolin-2-one: Contains a chlorine atom at the 6th position, which affects its chemical properties and biological activities
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
6-amino-6H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H,10H2 |
Clave InChI |
VFDFUFJOCSVAMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=CC2=CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)




![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)



![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)


